molecular formula C19H25N3O4S B11260861 1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B11260861
M. Wt: 391.5 g/mol
InChI Key: UNARDZCFDDPUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound featuring a pyrazole ring substituted with a methoxybenzoyl group and a sulfonyl azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a diketone and hydrazine hydrate to form the pyrazole core.

    Introduction of the Methoxybenzoyl Group: This step involves acylation using 2-methoxybenzoyl chloride in the presence of a base like pyridine.

    Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Azepane Ring Formation: Finally, the azepane ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted azepane derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.

    Materials Science: Potential use in the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological targets.

Comparison with Similar Compounds

    1-(2-Methoxybenzoyl)-3,5-dimethylpyrazole: Lacks the sulfonyl azepane moiety.

    1-(2-Methoxybenzoyl)-4-azepane: Lacks the pyrazole ring.

    1-(2-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Precursor to the target compound.

Uniqueness: 1-{[1-(2-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is unique due to the combination of a pyrazole ring, a methoxybenzoyl group, and a sulfonyl azepane moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H25N3O4S/c1-14-18(27(24,25)21-12-8-4-5-9-13-21)15(2)22(20-14)19(23)16-10-6-7-11-17(16)26-3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3

InChI Key

UNARDZCFDDPUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2OC)C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.